3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)propanamide
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Overview
Description
3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3,4-DIMETHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a furochromen core with a propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3,4-DIMETHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps. The initial step often includes the formation of the furochromen core, followed by the introduction of the tert-butyl and methyl groups. The final steps involve the attachment of the propanamide side chain and the dimethoxyphenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3,4-DIMETHOXYPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3,4-DIMETHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Preliminary studies might explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3,4-DIMETHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: This compound shares the furochromen core but lacks the propanamide side chain.
3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-METHYLPROPANAMIDE: This compound is similar but has a different substituent on the amide nitrogen.
Uniqueness
The uniqueness of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(3,4-DIMETHOXYPHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H31NO6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H31NO6/c1-16-18(8-10-26(30)29-14-17-7-9-22(32-5)25(11-17)33-6)27(31)35-24-13-23-20(12-19(16)24)21(15-34-23)28(2,3)4/h7,9,11-13,15H,8,10,14H2,1-6H3,(H,29,30) |
InChI Key |
HYQPSNODAJMVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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